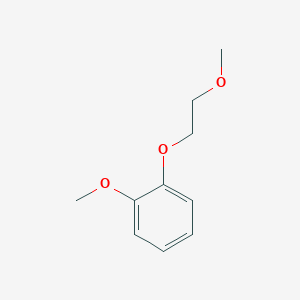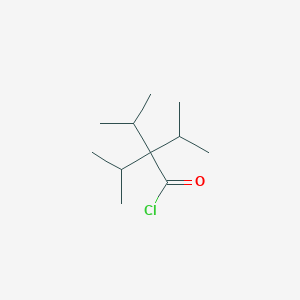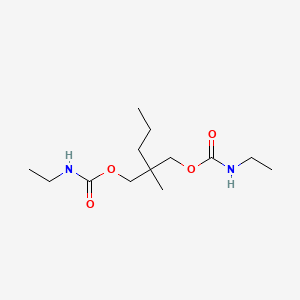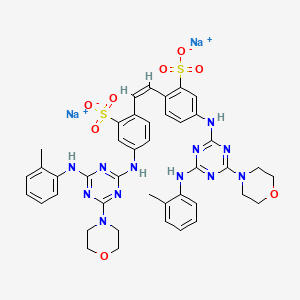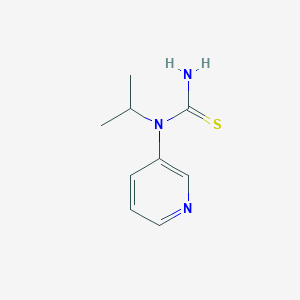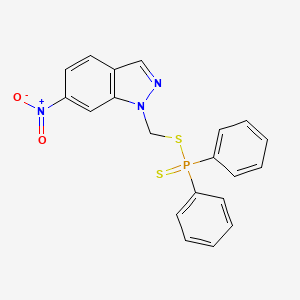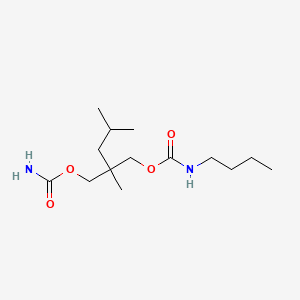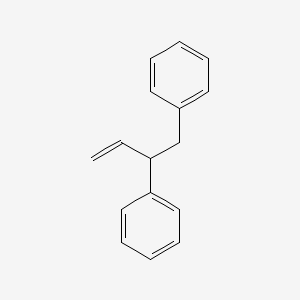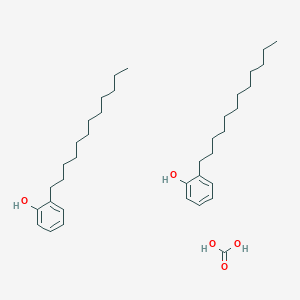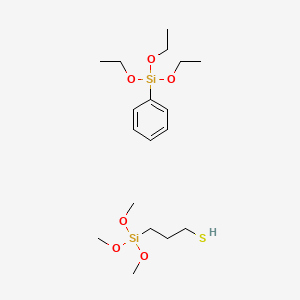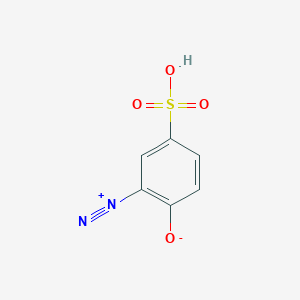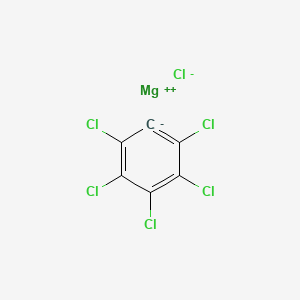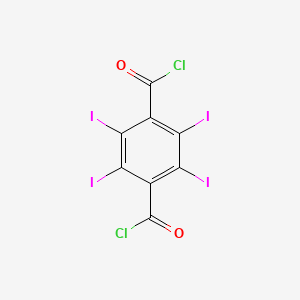
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is an organic compound characterized by the presence of four iodine atoms and two carbonyl chloride groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride typically involves the iodination of benzene derivatives followed by the introduction of carbonyl chloride groups. One common method includes the following steps:
Iodination: Benzene is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 3, 5, and 6 positions.
Formation of Dicarbonyl Chloride: The iodinated benzene is then reacted with phosgene (carbonyl chloride) under controlled conditions to form the dicarbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Reduction: Formation of alcohols or other reduced compounds.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The presence of iodine atoms and carbonyl chloride groups makes it a versatile compound for forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrabromobenzene-1,4-dicarbonyl chloride
Comparison
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its fluorine, chlorine, and bromine analogs. The larger atomic size and higher atomic weight of iodine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
28719-77-9 |
|---|---|
Molekularformel |
C8Cl2I4O2 |
Molekulargewicht |
706.60 g/mol |
IUPAC-Name |
2,3,5,6-tetraiodobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl2I4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 |
InChI-Schlüssel |
QECVPDRHDKMLRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1I)I)C(=O)Cl)I)I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


